3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline 3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline Iperoxo is an agonist of muscarinic acetylcholine receptors. It stimulates [35S]GTPγS binding to CHO cell membranes expressing human M2 muscarinic receptors and cell membranes expressing M4 muscarinic receptors (EC50s = 2.12 and 8.47 nM, respectively). Iperoxo induces M1-dependent inhibition of the twitch response in electrically-stimulated isolated rabbit vas deferens (pD2 = 9.87) and M3-mediated contraction of isolated guinea pig ileum (pD2 = 9.78). In vivo, iperoxo reduces formalin-induced paw licking and acetic acid-induced writhing in mice (ED50s = 0.004 and 0.001 mg/kg, respectively).
Iperoxo is a superagonist of the muscarinic acetylcholine receptors and an OxotremorineM analog.
Brand Name: Vulcanchem
CAS No.: 247079-84-1
VCID: VC0530780
InChI: InChI=1S/C10H17N2O2.HI/c1-12(2,3)7-4-5-8-13-10-6-9-14-11-10;/h6-9H2,1-3H3;1H/q+1;/p-1
SMILES: CN(C)CC#CCOC1=NOCC1
Molecular Formula: C10H17IN2O2
Molecular Weight: 324.16 g/mol

3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline

CAS No.: 247079-84-1

Cat. No.: VC0530780

Molecular Formula: C10H17IN2O2

Molecular Weight: 324.16 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline - 247079-84-1

Specification

CAS No. 247079-84-1
Molecular Formula C10H17IN2O2
Molecular Weight 324.16 g/mol
IUPAC Name 4-(4,5-dihydro-1,2-oxazol-3-yloxy)but-2-ynyl-trimethylazanium;iodide
Standard InChI InChI=1S/C10H17N2O2.HI/c1-12(2,3)7-4-5-8-13-10-6-9-14-11-10;/h6-9H2,1-3H3;1H/q+1;/p-1
Standard InChI Key XWEOIAMCTHLJJB-UHFFFAOYSA-M
SMILES CN(C)CC#CCOC1=NOCC1
Canonical SMILES C[N+](C)(C)CC#CCOC1=NOCC1.[I-]
Appearance Solid powder

Introduction

Chemical Structure and Properties

Structural Characteristics

3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline belongs to the isoxazoline family of heterocyclic compounds. Its structure features a 4,5-dihydroisoxazole ring (isoxazoline) connected via an oxygen atom to a butynyl linker that terminates with a dimethylamino group. The isoxazoline ring contains an oxygen-nitrogen bond characteristic of this class of heterocycles .

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline

PropertyValue
CAS Number247079-84-1
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
IUPAC Name4-(4,5-dihydro-1,2-oxazol-3-yloxy)but-2-ynyl-trimethylazanium
Physical StateSolid powder
SolubilitySoluble in DMSO
Storage ConditionsDry, dark, 0-4°C (short term) or -20°C (long term)
Purity>97% (typically available in commercial preparations)

Data compiled from multiple sources .

Synthesis and Chemical Reactivity

Related Chemistry

Isoxazoline derivatives represent an important class of five-membered heterocycles containing contiguous nitrogen and oxygen atoms. These compounds have attracted significant attention due to their broad range of biological activities and potential applications in the synthesis of β-hydroxycarbonyl compounds and γ-amino alcohols .

Pharmacological Profile

Receptor Binding and Activation

3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline acts as a potent agonist at muscarinic acetylcholine receptors, which are G protein-coupled receptors involved in various physiological processes. Its exceptional binding affinity and efficacy classify it as a "superagonist," capable of producing maximal receptor activation at concentrations lower than the endogenous neurotransmitter acetylcholine.

Subtype Selectivity and Potency

Table 2: Activity of 3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline at Muscarinic Receptor Subtypes

Receptor SubtypeParameterValue
M2 muscarinic receptorEC502.12 nM
M4 muscarinic receptorEC508.47 nM
M1 (rabbit vas deferens)pD29.87
M3 (guinea pig ileum)pD29.78

Data derived from functional assays as reported in the literature.

The compound demonstrates exceptional potency across multiple muscarinic receptor subtypes. The EC50 values represent the concentration required to produce 50% of the maximal effect, while pD2 values are the negative logarithm of the EC50, with higher values indicating greater potency.

In Vivo Pharmacological Effects

In animal models, 3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline has demonstrated remarkable analgesic properties:

Table 3: Analgesic Effects in Mouse Models

Pain ModelParameterValue
Formalin-induced paw lickingED500.004 mg/kg
Acetic acid-induced writhingED500.001 mg/kg

These exceptionally low ED50 values (the dose producing effect in 50% of animals) indicate high potency in alleviating pain in experimental models.

Research Applications

As a Tool for Studying Muscarinic Receptors

3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline has proven valuable for investigating molecular mechanisms of muscarinic receptor activation. Its exceptional potency enables researchers to study receptor conformational changes, signaling pathways, and structure-activity relationships .

Development of Bitopic Ligands

Recent research has utilized 3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline as an orthosteric building block in the development of bitopic ligands, which simultaneously target both orthosteric and allosteric binding sites of muscarinic receptors. This approach offers potential advantages in terms of receptor subtype selectivity and functional selectivity .

Key Research Studies

Table 4: Notable Research Studies on 3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline

YearAuthorsTitle/FindingReference
2018Jiménez-Rosés et al.Ligand-Triggered Structural Changes in the M2 Muscarinic Acetylcholine Receptor
2017Fish et al.Structure-Based Design and Discovery of New M2 Receptor Agonists
2017Engelhardt et al.Modelling and mathematical analysis of the M2 receptor-dependent joint signalling
2017Messerer et al.FRET Studies of Quinolone-Based Bitopic Ligands at the Muscarinic M1 Receptor
2016Miao and McCammonGraded activation and free energy landscapes of a muscarinic G-protein-coupled receptor
2015Chen et al.Rational design of partial agonists for the muscarinic m1 acetylcholine receptor
2014Schrage et al.New insight into active muscarinic receptors with the novel radioagonist [³H]iperoxo
2014Croy et al.Characterization of the novel positive allosteric modulator, LY2119620, at the muscarinic M2 and M4 receptors
2013Kruse et al.Activation and allosteric modulation of a muscarinic acetylcholine receptor
2013Schrage et al.Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor

Structure-Activity Relationships

Comparison with Other Muscarinic Agonists

The exceptional potency of 3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline compared to other muscarinic receptor agonists highlights the importance of its unique structural features:

Table 5: Relative Activity of Selected Muscarinic Receptor Agonists

CompoundTypeRelative PotencyNotes
3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazolineSynthetic superagonist++++Exceptional potency across all receptor subtypes
AcetylcholineEndogenous agonist++Natural neurotransmitter
CarbacholSynthetic agonist+++Commonly used research tool
Oxotremorine-MSynthetic agonist+++3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline is described as an analog

Structural Requirements for Activity

The key structural features contributing to the exceptional activity of 3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline include:

  • The isoxazoline (4,5-dihydroisoxazole) ring, which provides a rigid scaffold

  • The butynyl linker, containing a triple bond that likely contributes to proper spatial orientation

  • The dimethylamino group, which may form key interactions with receptor binding sites

The presence of the alkyne functionality (triple bond) in the molecule appears to be particularly important for its high potency .

SupplierCatalog NumberPurityAdditional Information
MolCoreMC25B979≥97%Available for research purposes
VulcanchemVC0530780>98%Supplied as iodide salt with formula C10H17IN2O2
001ChemicalDY25B979NLT 97%Available for research purposes

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